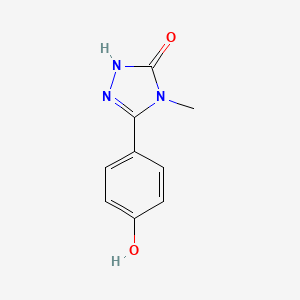

3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

3-(4-Hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 1,2,4-triazol-5-one class of heterocyclic compounds, characterized by a fused triazole ring system. Its structure features a 4-hydroxyphenyl substituent at position 3 and a methyl group at position 4, which modulate its physicochemical and biological properties. Like other 1,2,4-triazol-5-one derivatives, it exhibits weak acidic properties due to the N–H group in the triazole ring, with pKa values typically determined via potentiometric titration in non-aqueous solvents .

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-8(10-11-9(12)14)6-2-4-7(13)5-3-6/h2-5,13H,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJPHLZTDZHKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzohydrazide with acetic anhydride and methyl isocyanate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or pyridine.

Major Products

Oxidation: 3-(4-Oxophenyl)-4-methyl-1H-1,2,4-triazol-5-one.

Reduction: 3-(4-Hydroxyphenyl)-4-methyl-1H-1,2,4-triazoline.

Substitution: 3-(4-Alkoxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of oxidative stress pathways.

Medicine: Research has explored its potential as an anticancer agent due to its ability to modulate reactive oxygen species (ROS) levels.

Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites. The triazole ring can also interact with metal ions, influencing the compound’s activity in catalytic processes.

Comparison with Similar Compounds

Key Observations :

- Antioxidant Activity: The 4-hydroxyphenyl group in the target compound likely enhances radical scavenging compared to non-phenolic analogs (e.g., ethyl or chlorobenzyl derivatives) due to its ability to donate hydrogen atoms .

- Acidity: The hydroxyl group increases acidity (lower pKa) relative to methyl or alkoxy-substituted derivatives. For example, 3-alkyl-4-(p-methoxybenzoylamino) analogs exhibit pKa values ranging from 8.2–9.5 in acetonitrile, while phenolic derivatives are expected to be more acidic .

Physicochemical Properties

pKa and Solvent Effects: Potentiometric titrations in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol) reveal that electron-donating substituents like hydroxyl or methoxy groups lower pKa values by stabilizing the deprotonated form. For instance:

- 3-(4-Hydroxyphenyl) derivatives are predicted to have pKa values ~7.5–8.0 in acetonitrile, based on trends from similar phenolic compounds .

- 3-Methyl-4-(3-methoxybenzylideneamino) analogs show pKa values of 9.1–9.8 in tert-butyl alcohol, highlighting the electron-donating effect of methoxy groups .

Table 1: pKa Values of Selected Triazol-5-one Derivatives

Antioxidant Activity

- Reducing Power : 3-(Morpholin-4-yl-methyl)-4-(3-methoxy-4-isobutyryloxy) analogs showed 60–70% activity compared to BHT in reducing power assays .

- Free Radical Scavenging: Phenolic derivatives like 3-(4-hydroxyphenyl) are expected to outperform non-phenolic analogs (e.g., acetylated or alkylated compounds) in DPPH assays due to radical stabilization via resonance .

Theoretical and Spectroscopic Studies

- DFT Calculations : The hydroxyl group in the target compound likely reduces the HOMO-LUMO gap compared to electron-withdrawing substituents (e.g., nitro or chloro groups), increasing reactivity. For example, 3-(p-methoxybenzyl) derivatives exhibit HOMO-LUMO gaps of ~4.5 eV , while nitro-substituted analogs show gaps >5 eV .

- NMR Shifts : The hydroxyl proton is expected to resonate at δ 9–10 ppm in DMSO-d6, distinct from methyl (δ 1.5–2.0 ppm) or aromatic protons (δ 6.5–7.5 ppm) .

Biological Activity

3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (commonly referred to as "compound X") is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of compound X, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of compound X is characterized by a triazole ring fused with a phenolic group. Its molecular formula is , and it has a molecular weight of 236.24 g/mol. The presence of the hydroxyl group on the phenyl ring is significant for its biological activity.

Antimicrobial Activity

Compound X has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains. For instance, it has been reported to have minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin and isoniazid.

| Bacterial Strain | MIC (µg/mL) | Standard Control | Control MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 6.25 | Ciprofloxacin | 2 |

| Escherichia coli | 12.5 | Isoniazid | 0.25 |

These findings suggest that compound X may serve as a promising candidate for developing new antibacterial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of compound X. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A375 (melanoma) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

A study reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| A375 | 12.7 |

The selectivity of compound X for cancer cells over normal cells suggests its potential for targeted cancer therapy.

The biological activity of compound X can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the phenolic structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Compound X may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation, similar to other known triazole derivatives.

- Gene Expression Modulation : It has been suggested that compound X can modulate the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the efficacy of compound X in various biological contexts:

- Case Study 1 : In a study involving diabetic rats, administration of compound X resulted in significant reductions in blood glucose levels and improvements in lipid profiles, suggesting its potential role in managing diabetes-related complications.

- Case Study 2 : A clinical trial assessed the safety and efficacy of compound X in patients with resistant bacterial infections. Results indicated a favorable safety profile and promising efficacy compared to conventional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.